4-Heptadecanol

Übersicht

Beschreibung

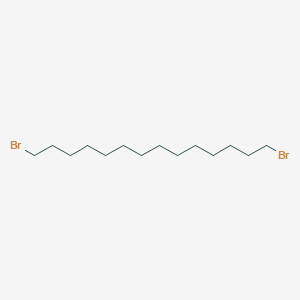

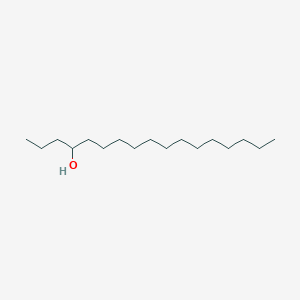

4-Heptadecanol is a saturated fatty alcohol with the CAS number 1454-85-9 . It is a compound with the molecular formula C17H36O .

Molecular Structure Analysis

4-Heptadecanol has a molecular formula of C17H36O . It contains a total of 53 bonds, including 17 non-H bonds, 14 rotatable bonds, 1 hydroxyl group, and 1 secondary alcohol .Wissenschaftliche Forschungsanwendungen

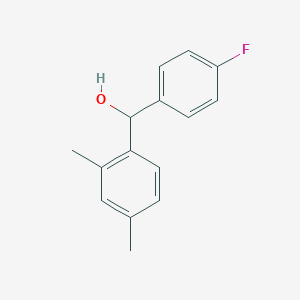

Antimicrobial Agent Synthesis : 4-Heptadecanol is used in the synthesis of new palladium complexes, which have demonstrated antimicrobial activity against various bacteria and fungi (Chehrouri et al., 2020).

Oligodeoxyribonucleotide Conjugates : It serves as a lipophilic alcohol in the synthesized oligodeoxyribonucleotide conjugates, playing a role in genetic and molecular biology studies (Kobyláska et al., 1998).

Surface Film in Water : 4-Heptadecanol acts as a surface-active compound, reducing evaporation and affecting heat flux and near-surface temperature structure in water, which has implications in environmental and material sciences (Katsaros & Garrett, 1982).

Photocatalysis : It's involved in the rational design of the heptazine-based polymer melon (g-C3N4), a promising photocatalyst for hydrogen evolution, where cyanamide groups yield significantly improved rates and efficiencies (Lau et al., 2016).

Enantioselective Catalysis : Substituted catalysts with 4-Heptadecanol can perform enantioselective beta-elimination of meso-epoxides with high enantioselectivities, relevant in chemical synthesis and pharmaceuticals (Bertilsson et al., 2002).

Chemical Fixation of CO2 : Heptanuclear 3d-4f helicates synthesized from 4-Heptadecanol show high catalytic activity for coupling CO2 and epoxides to obtain cyclic carbonates, which is crucial for environmental and industrial chemistry (Wang et al., 2018).

Structural Biology : In bacteriophage T7 gene 4 primase/helicase, a switch between heptamer and hexamer forms, possibly involving 4-Heptadecanol, provides a ring-opening mechanism for single-stranded DNA binding, vital in virology and genetic research (Crampton et al., 2006).

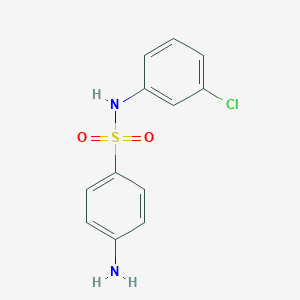

Boron Neutron Capture Therapy : Nido-carborane cluster lipid synthesized from heptadecanol is a potential lipid for this therapy, highlighting its medical and therapeutic applications (Nakamura et al., 2004).

Ice Nucleation Studies : Observations in heptadecanol-covered water contribute to understanding ice nucleation, with implications in climatology and material sciences (Ochshorn & Cantrell, 2006).

Phase Transition Thermodynamics : Studies on long-chain linear alcohols including 4-Heptadecanol provide insights into the thermodynamics of phase transitions, relevant in physical chemistry and material sciences (Nagrimanov et al., 2020).

Safety And Hazards

Eigenschaften

IUPAC Name |

heptadecan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36O/c1-3-5-6-7-8-9-10-11-12-13-14-16-17(18)15-4-2/h17-18H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNRSIHGYMWAIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(CCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40631291 | |

| Record name | Heptadecan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40631291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Heptadecanol | |

CAS RN |

103385-34-8 | |

| Record name | Heptadecan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40631291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

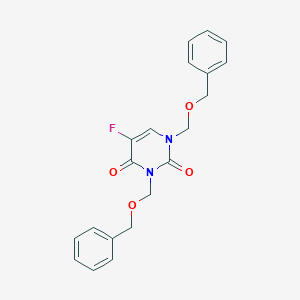

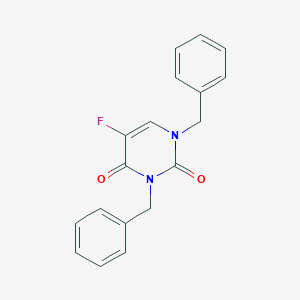

Retrosynthesis Analysis

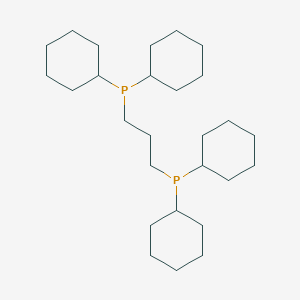

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

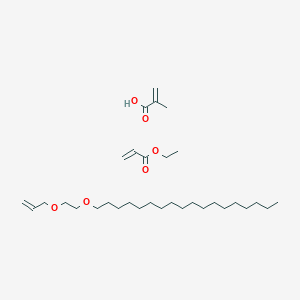

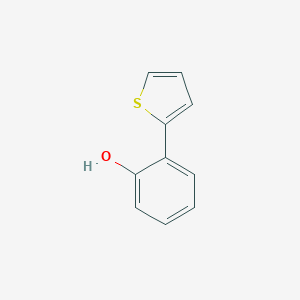

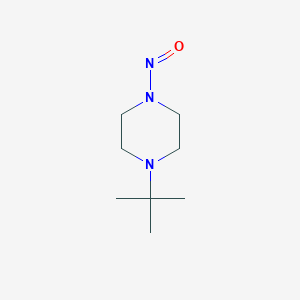

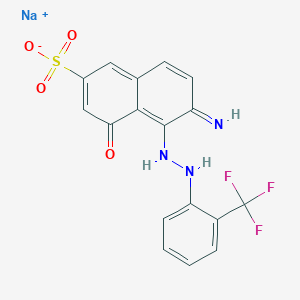

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate](/img/structure/B25917.png)